1-(2-(Furan-3-yl)pyrrolidin-1-yl)ethanone
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Overview
Description
1-(2-(Furan-3-yl)pyrrolidin-1-yl)ethanone is an organic compound that features a furan ring and a pyrrolidine ring connected through an ethanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Furan-3-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of furan derivatives with pyrrolidine under specific conditions. One common method involves the use of furan-3-carboxaldehyde and pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Furan-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ethanone linker can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 1-(2-(Furan-3-yl)pyrrolidin-1-yl)ethanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Furan-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2-(Furan-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-(Furan-2-yl)pyrrolidin-1-yl)ethanone: Similar structure but with the furan ring at a different position.
1-(2-(Thiophen-3-yl)pyrrolidin-1-yl)ethanone: Similar structure with a thiophene ring instead of a furan ring.
1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone: Similar structure with a pyridine ring instead of a furan ring.
Uniqueness
1-(2-(Furan-3-yl)pyrrolidin-1-yl)ethanone is unique due to the specific positioning of the furan ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct biological and chemical properties compared to its analogs .
Properties
Molecular Formula |
C10H13NO2 |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-[2-(furan-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C10H13NO2/c1-8(12)11-5-2-3-10(11)9-4-6-13-7-9/h4,6-7,10H,2-3,5H2,1H3 |
InChI Key |
HVXXKERVXUIJSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1C2=COC=C2 |
Origin of Product |
United States |
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